1-Ethynyl-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDGZDMGSFBZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400843 | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151361-87-4 | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Alkyne Building Block

An In-depth Technical Guide to 1-Ethynyl-3,5-difluorobenzene

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic compound that has garnered significant interest within the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique molecular architecture, combining a terminal alkyne with a symmetrically difluorinated phenyl ring, imparts a valuable set of properties. The terminal alkyne serves as a versatile functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed cross-couplings like the Sonogashira reaction.[1]

The presence of two fluorine atoms at the meta positions of the benzene ring is a key design element. Fluorine substitution is a well-established strategy in drug development to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the aromatic ring.[2] This guide provides an in-depth examination of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and development.

Molecular Structure and Identification

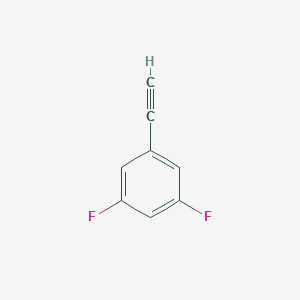

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identifiers. This compound consists of a benzene ring substituted with an ethynyl group (-C≡CH) at position 1, and fluorine atoms at positions 3 and 5.

Caption: Molecular structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 151361-87-4 | [1][3] |

| Molecular Formula | C₈H₄F₂ | [1][3] |

| Molecular Weight | 138.11 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][6] |

| Boiling Point | 123-124 °C (lit.) | [2] |

| Density | 1.163 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4910 (lit.) | [2] |

| InChI Key | OTDGZDMGSFBZLI-UHFFFAOYSA-N | [7] |

| SMILES | C#CC1=CC(=CC(=C1)F)F | [7] |

Spectroscopic Profile for Characterization

Empirical verification of the structure and purity is paramount. The following section details the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. The acetylenic proton (-C≡C-H ) should appear as a singlet. The aromatic protons will present as two distinct signals. The proton at C4 (para to the ethynyl group) will appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at C2 and C6 (ortho to the ethynyl group) will appear as a doublet of doublets or a multiplet due to coupling with the adjacent fluorine and the C4 proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the two acetylenic carbons. The aromatic region will display four signals corresponding to C1 (ipso-ethynyl), C2/C6, C3/C5 (ipso-fluoro), and C4. The carbons attached to fluorine (C3/C5) will exhibit strong coupling (large J-value), appearing as a doublet.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This spectrum should show a single resonance, as both fluorine atoms are chemically equivalent. This signal will likely appear as a triplet due to coupling with the two neighboring aromatic protons (at C4 and C2/C6 respectively, though the meta-coupling might be small).

-

IR (Infrared) Spectroscopy: Key vibrational modes are crucial for functional group identification.

-

≡C-H stretch: A sharp, strong band is expected around 3300 cm⁻¹.

-

-C≡C- stretch: A weaker band around 2100-2200 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 138.11, corresponding to the molecular weight.

Synthesis and Purification Protocol

This compound is typically synthesized via a Sonogashira coupling reaction. A common and reliable precursor is 1-bromo-3,5-difluorobenzene. The following protocol outlines a standard laboratory procedure.

Causality Behind Experimental Choices:

-

Precursor: 1-Bromo-3,5-difluorobenzene is chosen as it is commercially available and the C-Br bond is readily activated by palladium catalysts for cross-coupling.[8]

-

Acetylene Source: (Trimethylsilyl)acetylene is used as the acetylene source. The TMS group protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) under the reaction conditions. This TMS group is easily removed in a subsequent step.

-

Catalyst System: A combination of a Palladium(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a Copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) is believed to form a copper acetylide intermediate, accelerating the process.

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HBr generated during the reaction and to serve as the solvent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous triethylamine (approx. 3-4 mL per mmol of bromide) via syringe, followed by (trimethylsilyl)acetylene (1.2 eq).

-

Reaction: Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.

-

Workup and Isolation of Intermediate: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude (3,5-difluorophenylethynyl)trimethylsilane can often be used directly in the next step.

-

Deprotection: Dissolve the crude intermediate in methanol (approx. 5 mL per mmol). Add potassium carbonate (2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.

-

Final Workup and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude liquid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using NMR and MS, as described in Section 2.0.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the predictable and high-yielding reactivity of its terminal alkyne. The electron-withdrawing nature of the difluorinated ring can also influence the acidity of the acetylenic proton and the reactivity of the aromatic ring itself.

Caption: Key reaction pathways for this compound.

-

Sonogashira Coupling: As a terminal alkyne, it can be coupled with various aryl or vinyl halides to synthesize more complex internal alkynes. This is a cornerstone reaction in the construction of rigid molecular scaffolds and conjugated systems for materials science.

-

Azide-Alkyne "Click" Chemistry: The compound is an ideal substrate for the copper(I)-catalyzed reaction with organic azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles. This reaction is prized in drug discovery and chemical biology for its high efficiency, mild conditions, and biocompatibility. The resulting triazole ring is a stable bioisostere for amide bonds.

-

Metalation: The terminal alkyne proton is acidic and can be removed by a strong base like n-butyllithium to form a lithium acetylide. This nucleophilic species can then be used to attack various electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling C-C bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms are relatively unreactive compared to those on more electron-deficient rings (e.g., dinitrofluorobenzene), under forcing conditions, they could potentially undergo SNAr reactions.[9]

Its applications are diverse, serving as a key building block in:

-

Pharmaceuticals: Used to introduce the fluorophenyl moiety into potential drug candidates, enhancing metabolic stability and modulating binding interactions.[1]

-

Agrochemicals: Incorporated into pesticides and herbicides to fine-tune their activity and properties.[1][10]

-

Materials Science: Employed in the synthesis of polymers and organic electronic materials, such as for OLEDs, where the fluorine substituents can improve thermal and chemical stability.[1]

-

Molecular Probes: Used in oligonucleotide synthesis, where its inclusion can enhance the melting temperature of duplexes compared to other analogs, indicating its potential for unique nucleotide interactions.[2]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazards: this compound is classified as a flammable liquid and vapor (H226).[4][5][6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][11]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6][11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Recommended storage temperature is often between 2-8 °C.[1]

Conclusion

This compound is a high-value synthetic building block whose utility is derived from the synergistic combination of a reactive terminal alkyne and the modulating effects of meta-difluoro substitution. Its predictable reactivity in key transformations like Sonogashira couplings and click chemistry makes it an indispensable tool for medicinal chemists creating new therapeutic agents and for materials scientists designing novel functional materials. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is critical for its effective and safe application in advanced research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4206806, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 151361-87-4 | 1-ETHYNYL-3 5-DIFLUOROBENZENE 97 [fluoromart.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 151361-87-4 [sigmaaldrich.com]

- 5. 1-乙炔基-3,5-二氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 151361-87-4 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C8H4F2 | CID 4206806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 151361-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 1-Ethynyl-3,5-difluorobenzene: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 1-Ethynyl-3,5-difluorobenzene, a versatile compound with applications in pharmaceuticals, organic electronics, and materials science.[1] This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at position 1 and two fluorine atoms at positions 3 and 5.[2] The presence of the electron-withdrawing ethynyl group and the fluorine atoms significantly influences the compound's chemical reactivity, stability, and physical properties.[1][2] Its unique molecular architecture makes it a valuable intermediate in the synthesis of more complex organic molecules and advanced materials.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₄F₂[1] |

| Linear Formula | F₂C₆H₃C≡CH[3][4] |

| Molecular Weight | 138.11 g/mol [3][4][5] |

| CAS Number | 151361-87-4[1][2][3][6][7] |

| Appearance | Colorless to light orange to yellow clear liquid[1][7] |

| Density | 1.163 g/mL at 25 °C[3][4] |

| Boiling Point | 123-124 °C[3][4] |

| Refractive Index | n20/D 1.4910[3][4] |

| Purity | ≥ 97%[3][6] |

| InChI Key | OTDGZDMGSFBZLI-UHFFFAOYSA-N[3] |

| SMILES String | Fc1cc(F)cc(c1)C#C[3][4] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language.

Synthesis Overview

While detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a common synthetic route involves the desilylation of a protected precursor. One documented starting material is (3,5-Difluorophenylethynyl)trimethylsilane.[8] The general principle of this reaction involves the cleavage of the silicon-carbon bond of the trimethylsilyl (TMS) group attached to the ethynyl moiety, typically under basic conditions or with a fluoride salt, to yield the terminal alkyne.

The logical workflow for obtaining key information and applications of this compound is outlined below.

Applications in Research and Development

This compound serves as a crucial building block in various fields of chemical research and development:

-

Organic Synthesis: It is a key intermediate for creating a wide range of organic molecules.[1] The ethynyl group is particularly useful for participating in coupling reactions, allowing for the construction of more complex molecular frameworks.[1]

-

Pharmaceuticals: This compound has shown potential in the design of novel drug candidates.[1] The incorporation of the difluorobenzene moiety can modulate the electronic properties and metabolic stability of a molecule, which is a critical aspect of drug design.

-

Materials Science: It is utilized in the development of advanced materials, including polymers with enhanced thermal and chemical stability, which are important for electronics and coatings.[1]

-

Agrochemicals: The compound is also used in the synthesis of new agrochemicals, such as pesticides and herbicides.[1]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][7] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment, including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from sources of ignition.[2] For transportation purposes, it may be classified as a Dangerous Good.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 151361-87-4 | 1-ETHYNYL-3 5-DIFLUOROBENZENE 97 [fluoromart.com]

- 3. This compound 97 151361-87-4 [sigmaaldrich.com]

- 4. This compound 97 151361-87-4 [sigmaaldrich.com]

- 5. 151361-87-4 CAS MSDS (1-ETHYNYL-3 5-DIFLUOROBENZENE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 151361-87-4 | TCI AMERICA [tcichemicals.com]

- 8. 1-ETHYNYL-3 5-DIFLUOROBENZENE 97 synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Ethynyl-3,5-difluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethynyl-3,5-difluorobenzene (CAS Number: 151361-87-4). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's structural properties.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₈H₄F₂ and a molecular weight of 138.11 g/mol . Its structure consists of a benzene ring substituted with an ethynyl group and two fluorine atoms at the 3 and 5 positions. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These can be adapted for the specific instrumentation used.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and highlight the key structural features of this compound relevant to its spectroscopic data.

synthesis of 1-Ethynyl-3,5-difluorobenzene from 1-bromo-3,5-difluorobenzene

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-Ethynyl-3,5-difluorobenzene, a valuable building block in pharmaceutical and materials science research. The synthesis proceeds from the readily available starting material, 1-bromo-3,5-difluorobenzene, via a two-step sequence involving a Sonogashira cross-coupling reaction followed by a subsequent deprotection. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the synthetic pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the successful execution of this transformation.

Introduction

This compound is a key synthetic intermediate utilized in the development of novel pharmaceuticals and advanced organic materials.[1] The presence of the difluorinated phenyl ring imparts unique electronic properties and can enhance metabolic stability and binding affinity in drug candidates, while the terminal alkyne functionality allows for a wide range of subsequent chemical transformations, such as click chemistry, further cross-coupling reactions, and polymerization.

The most common and efficient synthetic route to this compound involves the Sonogashira coupling of an aryl halide with a protected acetylene source, followed by the removal of the protecting group. This guide focuses on the use of 1-bromo-3,5-difluorobenzene as the aryl halide and (trimethylsilyl)acetylene as the protected alkyne. The Sonogashira reaction is a robust and versatile palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The subsequent deprotection of the trimethylsilyl (TMS) group is typically achieved under mild basic or fluoride-mediated conditions to yield the desired terminal alkyne.

Synthetic Pathway Overview

The synthesis of this compound from 1-bromo-3,5-difluorobenzene is accomplished in a two-step process as illustrated below. The first step is a Sonogashira coupling with (trimethylsilyl)acetylene to form the intermediate, (3,5-difluorophenylethynyl)trimethylsilane. The second step involves the deprotection of the trimethylsilyl group to afford the final product.

Caption: Overall synthetic pathway from 1-bromo-3,5-difluorobenzene.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants, Intermediates, and Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Bromo-3,5-difluorobenzene | F(c1)cc(Br)cc(F)c1 | C₆H₃BrF₂ | 192.99 | 461-96-1 | Clear, colorless to pale yellow liquid[3][4] | 140 | 1.676 | 1.499 |

| (Trimethylsilyl)acetylene | C--INVALID-LINK--(C)C#C | C₅H₁₀Si | 98.22 | 1066-54-2 | Colorless liquid | 53 | 0.694 | 1.390 |

| (3,5-Difluorophenylethynyl)trimethylsilane | C--INVALID-LINK--(C)C#Cc1cc(F)cc(F)c1 | C₁₁H₁₂F₂Si | 210.30 | 445491-09-8 | Not readily available | 200-201 | 0.995 | 1.492 |

| This compound | FC1=CC(C#C)=CC(F)=C1 | C₈H₄F₂ | 138.11 | 151361-87-4 | Colorless to light orange to yellow clear liquid[5] | 123-124 | 1.163 | 1.491 |

Note: Data compiled from various sources.[3][4][5][6][7][8][9][10][11] Physical properties for the intermediate are based on available supplier data.

Experimental Protocols

The following section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Sonogashira Coupling of 1-Bromo-3,5-difluorobenzene with (Trimethylsilyl)acetylene

This procedure is a representative method adapted from general Sonogashira coupling protocols.[2][12][13]

Materials:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Tetrahydrofuran (THF), anhydrous (co-solvent, optional)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3,5-difluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous triethylamine (or a mixture of triethylamine and THF, e.g., 3:1 v/v) to the flask via syringe. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per mmol of aryl bromide).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Slowly add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to a temperature between 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.

-

Combine the filtrates and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, (3,5-difluorophenylethynyl)trimethylsilane, can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).

Step 2: Deprotection of (3,5-Difluorophenylethynyl)trimethylsilane

This procedure describes a mild, base-catalyzed deprotection of the TMS group.

Materials:

-

(3,5-Difluorophenylethynyl)trimethylsilane (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2-0.5 eq)

-

Methanol (MeOH)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the purified (3,5-difluorophenylethynyl)trimethylsilane (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (0.2-0.5 eq) to the solution.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

To the residue, add diethyl ether and water.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product can be volatile).

-

The resulting crude this compound is often of high purity. If necessary, it can be further purified by flash column chromatography (using a non-polar eluent) or distillation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to final product isolation.

References

- 1. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromo-3,5-difluorobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. scbt.com [scbt.com]

- 10. (3,5-Difluorophenylethynyl)trimethylsilane 98 445491-09-8 [sigmaaldrich.com]

- 11. [2-(3,5-DIFLUOROPHENYL)ETHYNYL]TRIMETHYLSILANE | CAS 445491-09-8 [matrix-fine-chemicals.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Ethynyl-3,5-difluorobenzene for Researchers and Drug Development Professionals

An in-depth examination of the properties, commercial availability, and synthetic applications of 1-Ethynyl-3,5-difluorobenzene, a key building block in medicinal chemistry and materials science.

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, featuring a terminal alkyne and a difluorinated phenyl ring, imparts desirable properties for a range of applications, including the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1] The presence of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of target molecules, making this compound a valuable scaffold in drug discovery.[2] This guide provides a comprehensive overview of commercial suppliers, key chemical data, and a detailed experimental protocol for a common synthetic application.

Commercial Suppliers and Physical Data

For researchers and drug development professionals, sourcing high-purity starting materials is critical. This compound with a purity of 97% is readily available from a number of commercial suppliers. The following table summarizes key data for this compound and lists several reputable vendors.

| Property | Value |

| CAS Number | 151361-87-4 |

| Molecular Formula | C₈H₄F₂ |

| Molecular Weight | 138.11 g/mol |

| Purity | 97% |

| Appearance | Liquid |

| Boiling Point | 123-124 °C |

| Density | 1.163 g/mL at 25 °C |

| Refractive Index | n20/D 1.4910 |

| Commercial Suppliers | Sigma-Aldrich, Fluoromart, Chem-Impex, Research Scientific, Santa Cruz Biotechnology |

Synthetic Applications: The Sonogashira Coupling Reaction

The terminal alkyne functionality of this compound makes it an ideal substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[3] This palladium- and copper-co-catalyzed reaction allows for the efficient coupling of terminal alkynes with aryl or vinyl halides, providing a powerful tool for the synthesis of complex molecular architectures.[3] Derivatives of this compound have been incorporated into molecules targeting a variety of biological targets, including protein kinases.

Representative Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

The following is a representative experimental protocol for the Sonogashira coupling of this compound with a generic aryl iodide. This protocol is based on established methodologies for Sonogashira reactions and should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound (1.0 eq)

-

Aryl iodide (1.0 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.04 - 0.10 eq)

-

Triethylamine (Et₃N) or another suitable amine base (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine base. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Alkyne: Add this compound to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The this compound motif is a valuable component in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of complex molecules targeting specific kinases, such as BCR-ABL, is a key strategy in modern drug development.[4][5] The Sonogashira coupling reaction is instrumental in creating the molecular scaffolds necessary for potent and selective kinase inhibition.

Below is a generalized representation of a kinase signaling pathway and the point of intervention for a kinase inhibitor.

Caption: A generalized kinase signaling pathway.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound as a starting material.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. 1-乙炔基-3,5-二氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Ethynyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Ethynyl-3,5-difluorobenzene, a versatile building block in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Compound Identification and Properties

This compound is a flammable and irritant liquid.[1][2][3] Its physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄F₂[4] |

| Molecular Weight | 138.11 g/mol [1] |

| CAS Number | 151361-87-4[1][4] |

| Appearance | Colorless to light orange to yellow clear liquid[4][5] |

| Boiling Point | 123-124 °C[1] |

| Density | 1.163 g/mL at 25 °C[1] |

| Flash Point | 33 °C (91.4 °F) - closed cup[1] |

| Refractive Index | n20/D 1.4910[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are flammability and irritation to the skin, eyes, and respiratory system.[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][5] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning[1]

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of this compound is essential to minimize exposure and prevent accidents.

Caption: Workflow for Safe Handling of this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the chemical and protect the environment.

Storage

-

Temperature: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[5][6] Recommended storage temperature is between 2 - 8 °C.[4]

-

Incompatible Materials: Store away from strong oxidizing agents.

Disposal

-

Waste Management: Dispose of contents and container in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or sewer systems.

-

Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[6]

First-Aid Measures

In the event of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place the absorbed material in a sealed, labeled container for disposal.

Experimental Protocols: Safety Data Determination

The quantitative safety data presented in this guide are determined through standardized experimental protocols. While specific reports for this compound are not publicly available, the general methodologies are outlined below.

-

Flash Point Determination: The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Tag Closed-Cup apparatus. The liquid is heated at a slow, constant rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

-

Boiling Point Determination: The boiling point is typically determined by distillation. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point.

-

Density Measurement: The density is measured using a pycnometer or a hydrometer at a specified temperature. The mass of a known volume of the liquid is determined and used to calculate the density.

References

An In-depth Technical Guide to the Stability and Storage of 1-Ethynyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the long-term stability of 1-Ethynyl-3,5-difluorobenzene is available in public literature. This guide provides a comprehensive overview based on information from chemical suppliers, safety data sheets, and the known reactivity of structurally similar compounds, such as phenylacetylene and other ethynylarenes. The recommendations and potential degradation pathways outlined herein should be supplemented with in-house experimental verification for critical applications.

Executive Summary

This compound is a key building block in pharmaceutical and materials science research, valued for its reactive ethynyl group and the influence of its fluorine substituents on molecular properties. However, the presence of the terminal alkyne functionality also renders the molecule susceptible to degradation under certain conditions. This guide provides a detailed examination of the known stability characteristics of this compound, recommended storage and handling procedures, and a framework for conducting stability assessments. The primary recommended storage condition is refrigeration at 2-8°C in a tightly sealed container, protected from light and air. Potential degradation pathways include thermal decomposition, oligomerization/polymerization, and photo-oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 138.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 123-124 °C | --INVALID-LINK-- |

| Density | 1.163 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 33 °C (91.4 °F) - closed cup | --INVALID-LINK-- |

| Refractive Index | n20/D 1.4910 | --INVALID-LINK-- |

Stability Profile and Potential Degradation Pathways

Thermal Stability

Terminal alkynes can undergo thermal decomposition, although this typically requires elevated temperatures. For phenylacetylene, thermal reactions can lead to complex mixtures of oligomers and polymers. The fluorine atoms in this compound are expected to enhance the thermal stability of the C-F bonds and the aromatic ring. However, the ethynyl group remains a reactive site.

Oligomerization and Polymerization

A significant stability concern for terminal alkynes is their propensity to undergo oligomerization or polymerization. This can be initiated by heat, light, or the presence of metal catalysts. For instance, phenylacetylene can cyclotrimerize to form 1,3,5- and 1,2,4-triphenylbenzene or undergo linear oligomerization in the presence of transition metal catalysts. It is crucial to avoid contact with incompatible metals, especially copper and certain palladium catalysts, which are often used in cross-coupling reactions involving terminal alkynes like the Sonogashira coupling. The dimerization of terminal alkynes, known as Glaser coupling, is a common side reaction in such processes and can occur in the presence of copper salts and an oxidant (such as air).

Photostability

Arylacetylenes can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions, leading to polymerization or oxidation. Phenylacetylene, for example, is known to yellow over time when exposed to air and light, which is indicative of oxidative degradation.

Oxidative Degradation

In the presence of oxygen, especially when initiated by light or heat, terminal alkynes can undergo autoxidation. This can lead to the formation of a variety of oxidation products and contribute to the discoloration and degradation of the material.

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of phenylacetylene.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on information from multiple chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize thermal degradation and oligomerization. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Light | Protect from light (store in an amber vial/bottle) | To prevent photodegradation and photo-initiated polymerization. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and certain metals (especially copper salts) | To avoid vigorous reactions and catalytic decomposition. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to establish the stability of this compound under their specific experimental or storage conditions, a stability testing protocol is essential. The following provides a general framework based on ICH guidelines for stability testing of drug substances.

General Stability Study Workflow

The diagram below outlines a typical workflow for a stability study.

Caption: A general workflow for conducting a stability study.

Recommended Analytical Techniques

The following analytical techniques are recommended for monitoring the stability of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile degradation products. A non-polar capillary column would be suitable for this compound. The mass spectrometer can help in the structural elucidation of any new impurities that are formed.

-

¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring the stability of fluorinated compounds. ¹⁹F NMR is particularly sensitive to changes in the electronic environment of the fluorine atoms and can be used to detect and quantify the formation of degradation products without the need for chromatographic separation. ¹H NMR can monitor the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector can be developed to quantify the purity of this compound and monitor the formation of less volatile oligomeric or polymeric degradation products.

Example Experimental Protocol: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated thermal stress.

Materials:

-

This compound (high purity)

-

Amber glass vials with PTFE-lined screw caps

-

Temperature-controlled oven

-

GC-MS system

-

NMR spectrometer

Procedure:

-

Initial Analysis (t=0):

-

Record the ¹H and ¹⁹F NMR spectra of the neat material to confirm its identity and initial purity.

-

Perform a GC-MS analysis to establish the initial purity and identify any minor impurities.

-

-

Sample Preparation:

-

Aliquot 100 mg of this compound into several amber glass vials.

-

Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing the cap.

-

-

Storage:

-

Place the vials in a temperature-controlled oven set to 40 °C.

-

-

Time Points:

-

Withdraw one vial from the oven at specified time points (e.g., 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

For each time point, allow the vial to cool to room temperature.

-

Visually inspect the sample for any changes in color or appearance.

-

Perform ¹H NMR, ¹⁹F NMR, and GC-MS analysis on the sample.

-

-

Data Analysis:

-

Compare the analytical data from each time point to the initial (t=0) data.

-

Quantify the decrease in the purity of this compound over time.

-

Identify and, if possible, quantify any new degradation products observed in the GC-MS and NMR analyses.

-

Conclusion

This compound is a valuable but reactive research chemical. Its stability is primarily influenced by temperature, light, and the presence of oxygen or catalytic impurities. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a tightly sealed, light-proof container under an inert atmosphere is critical for preserving its purity and preventing degradation. For applications requiring long-term storage or use under non-ideal conditions, a comprehensive in-house stability study is strongly recommended to ensure the integrity of the material.

The Pivotal Role of the Ethynyl Group in Modulating the Reactivity of 1-Ethynyl-3,5-difluorobenzene: A Technical Guide for Researchers

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of specific functional groups to fine-tune molecular properties is paramount. 1-Ethynyl-3,5-difluorobenzene has emerged as a versatile and highly valuable building block, primarily owing to the unique interplay between the difluorinated aromatic core and the terminal ethynyl moiety.[1][2] This guide provides an in-depth technical exploration of the role of the ethynyl group in dictating the reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development. The presence of the ethynyl group, a seemingly simple unsaturated appendage, profoundly influences the electronic landscape of the benzene ring and serves as a versatile handle for a myriad of chemical transformations. This document will dissect the electronic and steric effects of the ethynyl group and elucidate its impact on key reaction classes, including electrophilic and nucleophilic aromatic substitutions, transition-metal catalyzed cross-coupling reactions, and cycloadditions.

The Electronic Signature of the Ethynyl Group: A Duality of Effects

The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. The ethynyl group (–C≡CH) exerts a dual electronic influence on the 3,5-difluorobenzene ring through inductive and resonance effects.

Inductive Effect (-I): The sp-hybridized carbon atoms of the ethynyl group are more electronegative than the sp²-hybridized carbons of the benzene ring. This disparity in electronegativity results in a net withdrawal of electron density from the ring through the sigma bond framework. This inductive electron withdrawal deactivates the aromatic ring towards electrophilic attack.

Resonance Effect (+R/-R): The ethynyl group possesses a π-system that can interact with the π-system of the benzene ring. This interaction can manifest as either electron-donating (+R) or electron-withdrawing (-R) depending on the nature of the reaction and the demands of the intermediate. While the ethynyl group is generally considered to have a weak resonance effect, it can participate in delocalizing both positive and negative charges.

The interplay of these effects is quantitatively captured by Hammett substituent constants, which provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.

| Hammett Constant | Value for Ethynyl Group | Interpretation |

| σₚ (para) | 0.23 | Electron-withdrawing |

| σₘ (meta) | 0.21 | Electron-withdrawing |

These positive values confirm the overall electron-withdrawing nature of the ethynyl group, which is a crucial factor in understanding its impact on the reactivity of the this compound system.

Modulation of Aromatic Reactivity

The presence of the ethynyl group, in concert with the two fluorine atoms, creates a unique reactivity profile for the aromatic ring of this compound.

Electrophilic Aromatic Substitution (EAS)

Both the ethynyl group and the fluorine atoms are deactivating groups towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects.[3] Fluorine, however, is an exception among halogens as it can also exhibit a significant +M (mesomeric, or resonance) effect due to its lone pairs, directing incoming electrophiles to the ortho and para positions.[3]

In this compound, the C1, C3, and C5 positions are substituted. The available positions for electrophilic attack are C2, C4, and C6.

-

Directing Effects: The two fluorine atoms at C3 and C5 will direct incoming electrophiles to their ortho positions (C2, C4, and C6) and their para position (C1, which is already substituted). The ethynyl group is a meta-director.[3]

-

Combined Influence: The directing effects of the fluorine atoms reinforce each other, strongly activating the C2, C4, and C6 positions for electrophilic attack. The deactivating meta-directing effect of the ethynyl group on these positions is likely overridden by the stronger ortho, para-directing influence of the fluorine atoms. Therefore, electrophilic substitution is predicted to occur at the C2, C4, or C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups on an aromatic ring can render it susceptible to nucleophilic aromatic substitution, a reaction that is generally unfavorable for benzene itself.[4] In this compound, the cumulative electron-withdrawing effects of the two fluorine atoms and the ethynyl group make the aromatic ring electron-deficient and thus a potential substrate for SNAr.

The fluorine atoms act as good leaving groups in SNAr reactions. A strong nucleophile can attack one of the carbon atoms bearing a fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized, and the stability of this complex is enhanced by the presence of the electron-withdrawing ethynyl group. Subsequent loss of the fluoride ion restores aromaticity.

The Ethynyl Group as a Reactive Handle

Beyond its influence on the aromatic core, the terminal ethynyl group is a highly versatile functional group that participates in a range of important chemical transformations.

Acidity of the Terminal Proton and Deprotonation

The terminal hydrogen of the ethynyl group is weakly acidic, with the pKa of phenylacetylene being approximately 28.7 in DMSO.[5] The electron-withdrawing nature of the two fluorine atoms in this compound is expected to further increase the acidity of this proton, making it more readily removable by a suitable base. This deprotonation generates a powerful nucleophile, the corresponding acetylide anion.

Sonogashira Coupling: A Gateway to Complex Architectures

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] this compound is an excellent substrate for this reaction, where it can be coupled with a wide variety of aryl or vinyl halides to form internal alkynes. This reaction is of immense importance in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine).

-

Addition of Alkyne: Add this compound (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with aqueous ammonium chloride, extracted with an organic solvent, dried, and purified by column chromatography.

1,3-Dipolar Cycloaddition Reactions: Heterocycle Synthesis

The carbon-carbon triple bond of the ethynyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions.[8] This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. A common example is the reaction with an azide to form a triazole, a reaction often referred to as "click chemistry," especially in its copper-catalyzed variant.[9]

Experimental Protocol: Generalized Azide-Alkyne Cycloaddition

-

Reactant Mixture: In a suitable solvent (e.g., a mixture of water and an alcohol like t-butanol), dissolve this compound (1.0 eq.) and the desired organic azide (1.0 eq.).

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) to the solvent.

-

Reaction Initiation: Add the catalyst solution to the reactant mixture.

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Work-up and Purification: The product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification by chromatography or recrystallization.

Spectroscopic Characterization

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | δ 7.0-7.5 (aromatic), δ 3.0-3.5 (alkynyl) | Aromatic protons will appear as a multiplet due to coupling with fluorine. The alkynyl proton will be a singlet. |

| ¹³C NMR | δ 160-165 (C-F, doublet), δ 110-120 (aromatic CH, triplet), δ 80-90 (alkynyl C), δ 75-85 (alkynyl CH) | Carbon atoms bonded to fluorine will show characteristic large C-F coupling constants. |

| ¹⁹F NMR | δ -105 to -115 | A single resonance is expected for the two equivalent fluorine atoms. |

Conclusion: A Versatile Tool for Chemical Innovation

The ethynyl group in this compound is far more than a passive structural element. It is a key modulator of the molecule's electronic properties and a versatile reactive center. Its electron-withdrawing nature, in synergy with the two fluorine atoms, activates the aromatic ring for nucleophilic attack while deactivating it towards electrophiles. Simultaneously, the terminal alkyne provides a powerful handle for constructing complex molecular architectures through reliable and high-yielding reactions such as the Sonogashira coupling and 1,3-dipolar cycloadditions. For researchers in drug discovery and materials science, a thorough understanding of the multifaceted role of the ethynyl group is essential for harnessing the full synthetic potential of this compound as a strategic building block for innovation.

References

-

Chem-Impex. This compound. [Online] Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Online] Available at: [Link]

-

Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Online] Available at: [Link]

-

YouTube. 1,3-dipolar cycloaddition reactions. [Online] Available at: [Link]...

-

Wikipedia. Phenylacetylene. [Online] Available at: [Link]

-

NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Online] Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. moodle2.units.it [moodle2.units.it]

The Influence of Fluorine Atoms on the Properties and Applications of 1-Ethynyl-3,5-difluorobenzene: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of 1-Ethynyl-3,5-difluorobenzene, a versatile aromatic compound of significant interest in medicinal chemistry, material science, and organic synthesis. The strategic placement of two fluorine atoms on the phenyl ring profoundly influences the molecule's physicochemical properties, reactivity, and utility. This document explores these influences, detailing the electronic effects, enhanced stability, and specific reactivity conferred by the fluorine substituents. It presents key quantitative data, outlines detailed experimental protocols for its synthesis, and discusses its applications as a critical building block in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The introduction of fluorine atoms significantly alters its physical and chemical properties when compared to its non-fluorinated and mono-fluorinated analogs.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 151361-87-4 | [1] |

| Molecular Formula | C₈H₄F₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 123-124 °C | |

| Density | 1.163 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4910 | |

| Flash Point | 33 °C (91.4 °F) - closed cup |

Comparative Analysis: The Impact of Fluorination

The influence of fluorine substitution becomes evident when comparing the properties of this compound with Phenylacetylene (no fluorine) and 1-Ethynyl-3-fluorobenzene (one fluorine). The progressive addition of highly electronegative fluorine atoms increases the molecular weight, density, and significantly alters the boiling point.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) |

| Phenylacetylene | 102.13 | 142-144 | 0.930 |

| 1-Ethynyl-3-fluorobenzene | 120.12 | 138 | 1.039 |

| This compound | 138.12 | 123-124 | 1.163 |

Influence of Fluorine Atoms on Molecular Properties

The two fluorine atoms at the meta positions relative to the ethynyl group are the primary drivers of the molecule's unique characteristics. Their effects are multifaceted, impacting electron distribution, chemical reactivity, and metabolic stability.

Electronic Effects

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful inductive effect (-I) .[2] In this compound, the two fluorine atoms synergistically withdraw electron density from the sigma framework of the benzene ring.[2] This effect has several key consequences:

-

Electron-Deficient Aromatic Ring : The withdrawal of electron density makes the π-system of the benzene ring significantly electron-poor. This property is crucial for certain intermolecular interactions and influences the ring's reactivity in substitution reactions.[2][3]

-

Enhanced Stability : The high strength of the Carbon-Fluorine (C-F) bond contributes to the overall thermal and chemical stability of the molecule.[1] This makes it a robust building block for materials requiring durability.[1]

-

Modulation of Acidity : The inductive withdrawal of electron density can influence the acidity of the terminal alkyne proton, affecting its reactivity in deprotonation-initiated reactions.

Reactivity and Interactions

The unique electronic landscape of this compound dictates its reactivity.

-

Anion-π Interactions : The electron-deficient nature of the difluorinated ring makes it a candidate for favorable anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic system.[4] This non-covalent interaction is of increasing interest in drug design and supramolecular chemistry.

-

Ethynyl Group Reactivity : The ethynyl group serves as a versatile reactive handle. It readily participates in cornerstone reactions of modern organic synthesis, including palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), and other addition reactions. The fluorinated ring structure remains stable under these conditions.

Impact on Pharmacokinetics in Drug Development

In medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug properties. Incorporating the 1-ethynyl-3,5-difluorophenyl moiety into a drug candidate can confer several advantages:

-

Metabolic Stability : The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms at the 3 and 5 positions can block these sites from metabolic attack, potentially increasing the drug's half-life and bioavailability.

-

Binding Affinity : The fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with a biological target through dipole-dipole or other electrostatic interactions.

-

Membrane Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can modulate its ability to cross cell membranes and reach its intended target.

Key Applications

The combination of a reactive ethynyl handle and a stable, electron-poor difluorinated ring makes this compound a valuable intermediate in multiple fields.[1]

-

Drug Discovery : It is a key building block for synthesizing novel drug candidates.[1] Its structure allows for the fine-tuning of a molecule's electronic and pharmacokinetic properties, which is critical for optimizing efficacy and selectivity.[1]

-

Material Science : The compound is used to develop advanced polymers with enhanced thermal and chemical stability, making them suitable for applications in electronics and specialized coatings.[1]

-

Fluorescent Dyes : It serves as an intermediate in the production of fluorescent dyes used in biological imaging and diagnostics, where stability and specific electronic properties are essential.[1]

References

- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Ethynyl-3,5-difluorobenzene

Abstract

1-Ethynyl-3,5-difluorobenzene (CAS No. 151361-87-4) is a halogenated, aromatic organic compound that has emerged as a critical building block in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its unique molecular architecture, featuring a terminal alkyne group and a difluorinated phenyl ring, imparts desirable physicochemical properties, including enhanced metabolic stability, improved bioavailability, and tailored electronic characteristics.[1][2] This guide provides an in-depth analysis of the synthesis, properties, and applications of this versatile molecule, intended for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a colorless to light yellow liquid at room temperature.[1] The strategic placement of two fluorine atoms on the benzene ring at the meta positions relative to the ethynyl group creates a unique electronic and steric environment. Fluorine, being the most electronegative element, significantly alters the molecule's properties. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms enhance the metabolic stability of molecules into which this fragment is incorporated, a highly desirable trait in pharmaceutical candidates.[2]

Furthermore, the terminal alkyne group is a versatile functional handle, readily participating in a wide array of chemical transformations.[1] This reactivity is particularly valuable in drug discovery and materials science, where it enables the construction of complex molecular scaffolds through reactions like the Sonogashira coupling, "click" chemistry, and other carbon-carbon bond-forming reactions.[1][3] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced organic materials such as polymers with high thermal and chemical stability.[1]

Synthesis and Mechanistic Considerations

The preparation of this compound can be accomplished through several synthetic routes. The choice of method often depends on the starting material availability, desired scale, and reaction efficiency. Two prevalent and mechanistically distinct approaches are the Sonogashira coupling and the Corey-Fuchs reaction.

Sonogashira Coupling Approach

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] In this context, the synthesis typically starts from 1-bromo-3,5-difluorobenzene.

Reaction Scheme: The reaction involves coupling 1-bromo-3,5-difluorobenzene with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

-

Step 1: Coupling: 1-bromo-3,5-difluorobenzene is reacted with (trimethylsilyl)acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or piperidine).

-

Step 2: Deprotection: The resulting (3,5-difluorophenylethynyl)trimethylsilane is then treated with a base, such as potassium carbonate in methanol, to remove the trimethylsilyl (TMS) protecting group, yielding the final product.[4]

Causality and Mechanistic Insights: The palladium catalyst is central to the reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] The base is crucial for neutralizing the hydrogen halide formed during the reaction and for regenerating the active catalyst.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Corey-Fuchs Reaction Approach